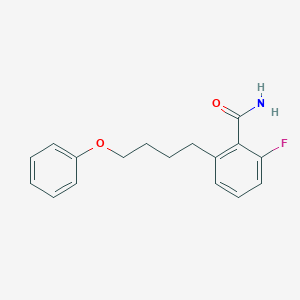

4'-methyl-4-biphenylyl 2-furoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4'-methyl-4-biphenylyl 2-furoate and related compounds involves various chemical processes. For instance, the preparation of methyl or ethyl 4H-furo[3,2-b]indole-2-carboxylates from deoxygenation and thermolysis of respective furoate derivatives highlights a method of synthesis involving specific carboxylate groups (Tanaka, Yakushijin, & Yoshina, 1979). Furthermore, the chloromethylation of 3-furoates followed by a Friedel–Crafts reaction to produce 5-aralkyl-3-furoates exemplifies a synthetic pathway for producing insecticidal esters, showcasing the compound's versatility in synthesis (Elliott, Janes, & Pearson, 1971).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as the crystal structure investigation of methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-fluorophenyl)prop-2-enoate, reveals intricate details about bond formations and molecular geometry. These studies often utilize techniques like FTIR, NMR, and X-ray diffraction to elucidate the structure, as demonstrated by Murugavel et al. (2016), providing insights into the compound's molecular architecture and the significance of intermolecular hydrogen bonds in shaping its structure (Murugavel, Velan, Kannan, & Bakthadoss, 2016).

Chemical Reactions and Properties

The reactivity and properties of 4'-methyl-4-biphenylyl 2-furoate and similar compounds are highlighted through various chemical reactions. For example, the multi-component synthesis of highly functionalized bifurans from furan- or thiophene-2-carbonyl chloride shows the compound's potential in forming complex organic structures (Sayahi, Adib, Hamooleh, Zhu, & Amanlou, 2015). Additionally, the Diels-Alder reactions with unsaturated sulfoxides demonstrate the compound's capability in undergoing cycloaddition reactions, further revealing its chemical versatility (Picker, Proust, & Ridley, 1986).

Physical Properties Analysis

The physical properties of 4'-methyl-4-biphenylyl 2-furoate and related molecules can be deduced from studies on similar compounds. Investigations into the properties of biobased furan polyesters, for example, offer insights into the material characteristics such as molecular weight and structural behavior of furan-based compounds, which are crucial for understanding their applications and performance in various settings (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 4'-methyl-4-biphenylyl 2-furoate and analogs, can be inferred from their synthesis pathways and molecular interactions. The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks demonstrates the compound's utility in creating sustainable materials, highlighting its reactive nature and potential for chemical modification (Jiang et al., 2014).

Aplicaciones Científicas De Investigación

Chemical Modification and Applications

Xylan Derivatives and Their Application Potential - The study by Petzold-Welcke et al. (2014) discusses the chemical modification of xylan into biopolymer ethers and esters, showcasing the versatility of similar compounds in creating materials with specific properties. This approach suggests that 4'-methyl-4-biphenylyl 2-furoate could potentially be explored for its utility in modifying biopolymers, contributing to the development of new materials with unique physical and chemical properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Environmental Impact and Degradation

Occurrence and Toxicity of Antimicrobial Triclosan and By-Products in the Environment - Bedoux et al. (2012) review triclosan, highlighting the environmental fate, toxicity, and degradation of such compounds. This research underscores the importance of understanding the environmental interactions of synthetic compounds, including potential degradation products and their impacts on ecosystems and human health. It points towards the necessity of studying the environmental behavior of 4'-methyl-4-biphenylyl 2-furoate, especially its degradation pathways and the toxicity of its by-products (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Synthetic Methodologies and Applications

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl - The work by Qiu et al. (2009) on synthesizing 2-fluoro-4-bromobiphenyl demonstrates advanced synthetic methodologies that could be applicable in producing compounds like 4'-methyl-4-biphenylyl 2-furoate. Such methodologies are critical for the development and production of novel compounds for various applications, including pharmaceuticals and materials science (Qiu, Gu, Zhang, & Xu, 2009).

Direcciones Futuras

The future directions for the study and application of “4’-methyl-4-biphenylyl 2-furoate” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, gold-supported catalysts have shown promise in the oxidative esterification of furfural to methyl furoate . Additionally, the influence of oxide coating layers on the stability of gold catalysts for furfural oxidative esterification to methyl furoate has been studied .

Propiedades

IUPAC Name |

[4-(4-methylphenyl)phenyl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-13-4-6-14(7-5-13)15-8-10-16(11-9-15)21-18(19)17-3-2-12-20-17/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEBKTBBXQFDBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Methylphenyl)phenyl] furan-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5551196.png)

![ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)

![2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B5551214.png)

![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)

![2,3-dimethyl-6-[2-(2-naphthyloxy)propanoyl]-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5551228.png)

![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)

![N-[(3-methylphenyl)(2-thienyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551261.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)